REACTION_CXSMILES
|
C(C=O)=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH3:24][C:25]([C:27]1[CH:32]=[CH:31][C:30](I)=[CH:29][CH:28]=1)=[O:26].N(C(C)C)C(C)C.[CH:41]#[C:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50]>[Pd].CN(C)C=O>[C:41]([C:30]1[CH:31]=[CH:32][C:27]([C:25](=[O:26])[CH3:24])=[CH:28][CH:29]=1)#[C:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
0.79 mmol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
0.17 mL
|
Type
|
reactant
|
Smiles
|
N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
8 mmol
|
Type
|
reactant
|
Smiles
|
C#CCCCCCCCC
|
Name
|
16-h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solution was removed
|
Type
|
WASH
|
Details
|
the catalyst was washed with DMF (3×3 mL)
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
|
ADDITION
|
Details
|
The combined organic extracts were diluted in Et2O (100 mL)
|
Type
|
WASH
|
Details
|
washed with brine (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (annh. MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue (a yellow oil) was purified by preparative high pressure column chromatography (silica gel, n-hexane-EtOAc, 99.5:0.5)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#CCCCCCCCC)C1=CC=C(C=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |